
1-Phenoxy-2,3-ditetradecylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-2,3-ditetradecylbenzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a phenoxy group and two tetradecyl chains attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-2,3-ditetradecylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenoxy-2,3-ditetradecylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Phenol and a suitable leaving group in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-Phenoxy-2,3-ditetradecylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of 1-Phenoxy-2,3-ditetradecylbenzene involves its interaction with molecular targets and pathways in biological systems. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the tetradecyl chains contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards target molecules, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: A simple benzene derivative with a hydroxyl group.
Chlorobenzene: Benzene with a chlorine substituent.
Tetradecylbenzene: Benzene with a tetradecyl chain.
Uniqueness
1-Phenoxy-2,3-ditetradecylbenzene is unique due to the presence of both a phenoxy group and two long tetradecyl chains. This combination of functional groups imparts distinct physicochemical properties, such as increased hydrophobicity and potential for specific molecular interactions, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
72863-07-1 |
|---|---|
Molekularformel |
C40H66O |
Molekulargewicht |
562.9 g/mol |
IUPAC-Name |
1-phenoxy-2,3-di(tetradecyl)benzene |
InChI |
InChI=1S/C40H66O/c1-3-5-7-9-11-13-15-17-19-21-23-26-31-37-32-30-36-40(41-38-33-27-25-28-34-38)39(37)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h25,27-28,30,32-34,36H,3-24,26,29,31,35H2,1-2H3 |
InChI-Schlüssel |
ZZKCFYCLRASJCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC1=C(C(=CC=C1)OC2=CC=CC=C2)CCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



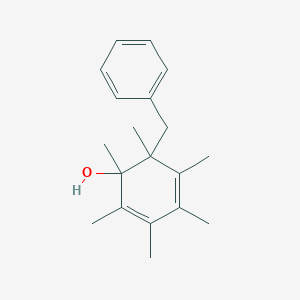
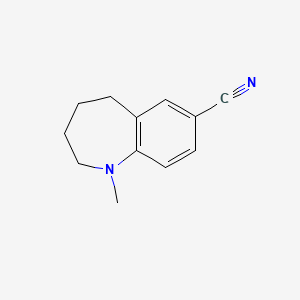
![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
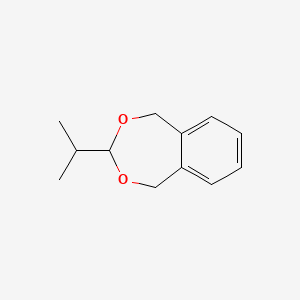
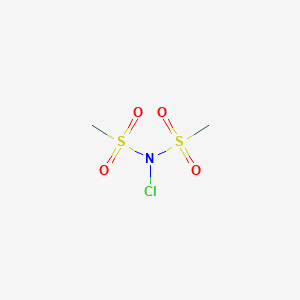
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
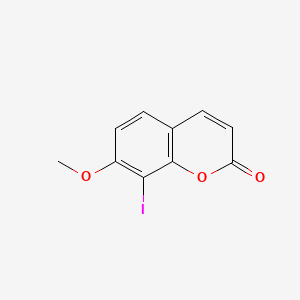
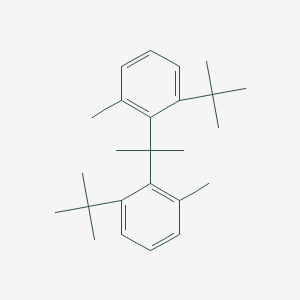


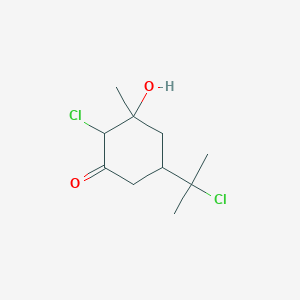
![[1-(4-methoxyphenyl)-2-(methylcarbamoyloxymethyl)-4,5-diphenylpyrrol-3-yl]methyl N-methylcarbamate](/img/structure/B14468306.png)
